molecular formula C9H14O3 B1354752 4-Cyclopentyl-4-oxobutyric acid CAS No. 3400-90-6

4-Cyclopentyl-4-oxobutyric acid

Cat. No. B1354752
CAS RN: 3400-90-6
M. Wt: 170.21 g/mol
InChI Key: LOVFEGLWBFHQLB-UHFFFAOYSA-N
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Description

4-Cyclopentyl-4-oxobutyric acid, also known as CPBA, is an organic compound with a molecular formula of C9H14O3 . It is a white crystalline solid with a molecular weight of 170.21 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Cyclopentyl-4-oxobutyric acid is represented by the linear formula C9H14O3 . The molecule consists of a cyclopentyl group (a five-membered carbon ring) and a four-carbon chain with a terminal carboxylic acid group.


Physical And Chemical Properties Analysis

4-Cyclopentyl-4-oxobutyric acid is a white solid . It has a molecular weight of 170.21 g/mol .

Scientific Research Applications

1. Diabetes Management

Research has identified a derivative of 4-cyclopentyl-4-oxobutyric acid, namely 4-(trans-4-Methylcyclohexyl)-4-oxobutyric acid (JTT-608), as a new class of antidiabetic agent. This compound selectively improves glucose-stimulated insulin release and glucose tolerance in both normal and diabetic rats, offering potential advancements in diabetes treatment (Shinkai et al., 1998).

2. Antibacterial Applications

A study explored the utility of 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a related compound, as a key starting material for synthesizing a series of heterocyclic compounds with expected antibacterial activities. These include aroylacrylic acids, pyridazinones, and furanones derivatives, highlighting its potential in developing new antibacterial agents (El-Hashash et al., 2015).

3. Neuroprotective Effects

4‐(2‐butyl‐6,7‐dichlor‐2‐cyclopentylindan‐1‐on‐5‐yl) oxobutyric acid (DCPIB), another derivative, is recognized as a specific and potent inhibitor of volume‐regulated anion channels (VRACs). It has demonstrated neuroprotective effects in the central nervous system, primarily through its action on VRACs, indicating its potential in treating neurological disorders (Minieri et al., 2013).

4. Vitamin K2 Biosynthesis

Research into the enzymic conversion of the coenzyme A ester of 4-(2'-carboxyphenyl)-4-oxobutyric acid to 1,4-dihydroxy-2-naphthoic acid, a key step in menaquinone (vitamin K2) biosynthesis, reveals its importance in this biochemical pathway. The study provides insights into the stereochemistry and reaction sequence of this conversion (Igbavboa & Leistner, 1990).

5. Electropolymerization Studies

The electropolymerization of 4-(3-pyrrolyl)-4-oxobutyric acid and its role in producing electroactive polymers and copolymers were investigated. This study highlights the potential of using transient potential waveforms for the production of polymer materials, demonstrating its application in materials science and engineering (Too et al., 1993).

6. Heterocyclic Synthesis

4-(4-Acetylamino/bromophenyl)-4-oxobut-2-enoic acids were used to synthesize Michael adducts, which were further utilized as key starting materials for the synthesis of various heterocyclic compounds. This research underscores the importance of 4-cyclopentyl-4-oxobutyric acid derivatives in heterocyclic chemistry and drug design (El-Hashash & Rizk, 2016).

7. Metabolic Pathway Studies

The role of 4-cyclopentyl-4-oxobutyric acid derivatives in metabolic pathways, particularly in the function of 2-oxo acid dehydrogenase complexes, was highlighted. These complexes play crucial roles in intermediary metabolism, emphasizing the compound's significance in understanding metabolic processes (Yeaman, 1989).

8. Antiangiogenic Role

A derivative, 4-(2-Butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid (DCPIB), was found to inhibit angiogenesis through modulation of the vascular endothelial growth factor receptor 2 signaling pathway. This discovery suggests its potential application in treating angiogenesis-related diseases (Zhou et al., 2022).

properties

IUPAC Name

4-cyclopentyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8(5-6-9(11)12)7-3-1-2-4-7/h7H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVFEGLWBFHQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442669
Record name 4-CYCLOPENTYL-4-OXOBUTYRIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopentyl-4-oxobutyric acid

CAS RN

3400-90-6
Record name 4-CYCLOPENTYL-4-OXOBUTYRIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Shinkai, H Ozeki, T Motomura, T Ohta… - Journal of medicinal …, 1998 - ACS Publications
During an investigation of drugs for improving the β-cell response to glucose, we found that 4-cyclohexyl-4-oxobutyric acid selectively improved glucose-stimulated insulin release and …
Number of citations: 19 pubs.acs.org
MF Ansell, JE Emmett, BE Grimwood - Journal of the Chemical Society …, 1969 - pubs.rsc.org
… to an ice-cold solution of 4-cyclopentyl-4-oxobutyric acid (1.8 g.) in absolute methanol (20 ml.). The solution was left overnight and then diluted with water (20 ml.), acidified with acetic …
Number of citations: 4 pubs.rsc.org

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